molecular formula C9H20O6S2 B7778457 1,3-Propanediol, 2,2-diethyl-, dimethanesulfonate CAS No. 56472-22-1

1,3-Propanediol, 2,2-diethyl-, dimethanesulfonate

Cat. No.: B7778457
CAS No.: 56472-22-1
M. Wt: 288.4 g/mol
InChI Key: BMLZMLKREPRGAS-UHFFFAOYSA-N
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Description

1,3-Propanediol, 2,2-diethyl-, dimethanesulfonate is an organic compound with the molecular formula C7H16O2 It is a derivative of 1,3-propanediol, where the hydrogen atoms on the hydroxyl groups are replaced by methanesulfonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Propanediol, 2,2-diethyl-, dimethanesulfonate can be synthesized through the reaction of 1,3-propanediol, 2,2-diethyl- with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediol, 2,2-diethyl-, dimethanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The methanesulfonate groups can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: Reduction of the compound can yield alcohols or other reduced forms.

Common Reagents and Conditions

    Substitution: Common reagents include sodium iodide or potassium thiocyanate in acetone.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of iodides, thiocyanates, or other substituted products.

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary alcohols.

Scientific Research Applications

1,3-Propanediol, 2,2-diethyl-, dimethanesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Propanediol, 2,2-diethyl-, dimethanesulfonate involves its interaction with molecular targets such as enzymes and receptors. The methanesulfonate groups can act as leaving groups in substitution reactions, facilitating the formation of new chemical bonds. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic activities.

Comparison with Similar Compounds

Similar Compounds

    1,3-Propanediol, 2,2-dimethyl-: Similar in structure but with methyl groups instead of ethyl groups.

    1,3-Propanediol, 2,2-dipropyl-: Contains propyl groups instead of ethyl groups.

    1,3-Propanediol, 2,2-diisopropyl-: Features isopropyl groups instead of ethyl groups.

Uniqueness

1,3-Propanediol, 2,2-diethyl-, dimethanesulfonate is unique due to its specific ethyl substitution, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications and research contexts where other similar compounds may not be as effective.

Properties

IUPAC Name

[2-ethyl-2-(methylsulfonyloxymethyl)butyl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O6S2/c1-5-9(6-2,7-14-16(3,10)11)8-15-17(4,12)13/h5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLZMLKREPRGAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(COS(=O)(=O)C)COS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50300209
Record name 1,3-Propanediol, 2,2-diethyl-, dimethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50300209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56472-22-1
Record name NSC135377
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135377
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Propanediol, 2,2-diethyl-, dimethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50300209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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